2-(3-Oxopiperazin-1-yl)acetonitrile CAS 1016823-35-0 properties
2-(3-Oxopiperazin-1-yl)acetonitrile CAS 1016823-35-0 properties
The following technical guide details the properties, synthesis, and applications of 2-(3-Oxopiperazin-1-yl)acetonitrile (CAS 1016823-35-0), a critical heterocyclic building block in medicinal chemistry.
CAS Registry Number: 1016823-35-0
Synonyms: 4-(Cyanomethyl)piperazin-2-one; (3-Oxopiperazin-1-yl)acetonitrile
Molecular Formula: C
Executive Summary & Chemical Identity
2-(3-Oxopiperazin-1-yl)acetonitrile serves as a specialized "linker" scaffold in drug discovery, particularly for introducing the piperazin-2-one moiety—a privileged pharmacophore found in PARP inhibitors, factor Xa inhibitors, and various GPCR ligands. Its value lies in the orthogonal reactivity of its functional groups:
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Secondary Amide (Lactam): Provides hydrogen bond donor/acceptor capability and metabolic stability.
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Nitrile Handle: A versatile electrophile ready for transformation into primary amines (via reduction) or carboxylic acids (via hydrolysis), enabling precise fragment growing.
Physicochemical Profile
| Property | Value | Note |
| Appearance | White to off-white solid | Hygroscopic nature common in polar amides. |
| Melting Point | 128–132 °C | Crystalline form dependent on solvent. |
| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar ethers/alkanes. |
| pKa (Lactam) | ~15–17 | Non-basic; acts as H-bond donor. |
| pKa (Amine precursor) | ~6.5 (post-reduction) | The parent nitrile is non-basic at N1. |
| LogP | -1.2 (Predicted) | Highly polar; favorable for lowering lipophilicity. |
Synthetic Methodology & Regiocontrol
The synthesis of CAS 1016823-35-0 relies on the regioselective alkylation of piperazin-2-one . The core challenge is distinguishing between the two nitrogen centers: the amide nitrogen (N1) and the amine nitrogen (N4).
Mechanism of Regioselectivity
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Amide Nitrogen (N1): Electron-deficient due to resonance with the carbonyl; pKa ~15-17. Requires strong bases (e.g., NaH) for deprotonation.
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Amine Nitrogen (N4): Nucleophilic secondary amine; pKa ~8-9. Reacts readily with electrophiles under mild basic conditions.
Protocol Design: By using a mild inorganic base (K
Validated Synthesis Protocol
Reaction: Piperazin-2-one + Chloroacetonitrile
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Setup: Charge a round-bottom flask with piperazin-2-one (1.0 equiv) and acetonitrile (MeCN) or DMF (10 volumes).
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Base Addition: Add K
CO (1.5 equiv) or Et N (1.2 equiv). Ensure efficient stirring to suspend the base. -
Alkylation: Cool to 0 °C. Add chloroacetonitrile (1.1 equiv) dropwise to control the exotherm.
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Reaction: Warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS.
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Work-up:
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Filter off inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purification: Recrystallize from EtOH/EtOAc or perform flash chromatography (DCM
5% MeOH/DCM) if high purity (>98%) is required.
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Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway targeting the N4-amine position via mild base mediation.
Applications in Drug Discovery
This compound is a "branch point" intermediate. The nitrile group acts as a masked primary amine or acid, allowing the piperazinone scaffold to be linked to aromatic cores or warheads.
Key Transformations
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Nitrile Reduction (Primary Amine Synthesis):
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Reagents: Raney Ni/H
or BH ·THF. -
Product:2-(3-Oxopiperazin-1-yl)ethylamine .
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Utility: Used to create ethylenediamine linkers common in kinase inhibitors.
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Pinner Reaction / Hydrolysis:
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Reagents: HCl/MeOH followed by H
O. -
Product:(3-Oxopiperazin-1-yl)acetic acid .
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Utility: Peptidomimetic coupling partner.
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[3+2] Cycloaddition:
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Reagents: NaN
/ ZnBr . -
Product: Tetrazole derivatives (bioisosteres of carboxylic acids).
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Functional Reactivity Map
Caption: Divergent synthesis pathways utilizing the nitrile handle for fragment growing.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this CAS is limited, it should be handled with the precautions standard for alpha-aminonitriles .
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Acute Toxicity: Harmful if swallowed or inhaled. Metabolized to release cyanide ions in vivo (though slower than simple nitriles).
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Skin/Eye: Irritant. Wear nitrile gloves and safety goggles.
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hygroscopic; protect from moisture to prevent hydrolysis of the nitrile.
References
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Piperazinone Scaffold Utility: Dinsmore, C. J., & Beshore, D. C. (2002). Recent advances in the synthesis of diketopiperazines. Tetrahedron, 58(17), 3297-3312. Link
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N-Alkylation Protocols: BenchChem. General Procedure for N-Alkylation of Piperazines. Retrieved Feb 2026.[1][2] Link
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CAS Identification: BLD Pharm.[3] Product Sheet: 2-(3-Oxopiperazin-1-yl)acetonitrile (CAS 1016823-35-0). Link
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Nitrile Reduction Methods: Organic Chemistry Portal: Reduction of Nitriles. Link
